Tert-butyl 4-hydroxyazocane-1-carboxylate

Hydrogen bonding Solubility prediction Molecular recognition

Tert-butyl 4-hydroxyazocane-1-carboxylate (CAS 2940961-12-4; molecular formula C12H23NO3; MW 229.32 g/mol) is a saturated, eight-membered N-heterocyclic building block belonging to the azocane class. It possesses a secondary alcohol at the 4-position and an N-Boc protecting group on the ring nitrogen.

Molecular Formula C12H23NO3
Molecular Weight 229.32 g/mol
Cat. No. B13920091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-hydroxyazocane-1-carboxylate
Molecular FormulaC12H23NO3
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCCC(CC1)O
InChIInChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-8-5-4-6-10(14)7-9-13/h10,14H,4-9H2,1-3H3
InChIKeyOUALPZNAGOTCOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 4-hydroxyazocane-1-carboxylate: Target Compound Identity for Procurement Decisions


Tert-butyl 4-hydroxyazocane-1-carboxylate (CAS 2940961-12-4; molecular formula C12H23NO3; MW 229.32 g/mol) is a saturated, eight-membered N-heterocyclic building block belonging to the azocane class. It possesses a secondary alcohol at the 4-position and an N-Boc protecting group on the ring nitrogen . This substitution pattern furnishes the compound with dual hydrogen bond donor and acceptor functionality (1 HBD / 3 HBA) , a lipophilic character (LogP 2.16) , and a notably acidic hydroxy proton (predicted pKa 15.06 ± 0.20) , distinguishing it from analogous azocane, azepane, and piperidine derivatives commonly offered by chemical suppliers.

Scaffold

8-membered N-Boc azocane building block

Substitution

4-hydroxy (secondary alcohol); dual HBD/HBA profile

Profile

Higher lipophilicity than common 6- and 7-membered analogs

Reactivity

Predicted moderate acidity enables selective deprotonation

Why Generic Substitution of Tert-butyl 4-hydroxyazocane-1-carboxylate with Ring-Size or Regioisomeric Analogs Risks Product Failure


Eight-membered azocane rings populate multiple low-energy conformations with relatively low barriers to interconversion [1], meaning that even subtle perturbations in ring substitution (e.g., hydroxyl position, oxidation state) can significantly redirect conformational preferences, hydrogen bonding geometry, and subsequent reactivity. Consequently, a 7-membered azepane or a 6-membered piperidine analog cannot recapitulate the spatial presentation of the hydroxyl group relative to the Boc-protected nitrogen, while a regioisomeric azocane alcohol (3-OH) or the oxidized ketone (4-oxo) offers a distinct hydrogen-bond donor/acceptor profile. Replacing this compound with a generic N-Boc cyclic alcohol without explicit quantitative justification of functional equivalence therefore risks compromised synthetic outcomes, altered physicochemical properties, and invalid biological screening results. The quantitative evidence that follows substantiates these differentiation dimensions.

8-membered azocane ring
Azepane or piperidine analogs alter conformational landscape and H-bond geometry
4-hydroxy regioisomer
3-OH isomer shifts H-bond donor placement and requires cold-chain storage
Secondary alcohol handle
4-oxo ketone eliminates HBD capacity, altering solubility and recognition profile

Quantitative Head-to-Head Evidence: Tert-butyl 4-hydroxyazocane-1-carboxylate vs. Closest Analogs


Hydrogen Bond Donor Capacity: 4-Hydroxyazocane (1 HBD) vs. 4-Oxoazocane Ketone (0 HBD)

The target compound possesses one hydrogen bond donor (the secondary alcohol proton), whereas the corresponding ketone analog, tert-butyl 4-oxoazocane-1-carboxylate, has zero hydrogen bond donors [1]. This directly affects solubility in polar solvents, capacity for intermolecular hydrogen bonding in crystal engineering, and molecular recognition properties in biological targets.

Hydrogen Bond Donor
Head-to-head
Target: 1 HBDKetone analog: 0 HBD
Δ 1 HBD (absolute)
Directly impacts solubility and molecular recognition
Predicted/calculated descriptors
Hydrogen bonding Solubility prediction Molecular recognition ADME

Lipophilicity Comparison: 4-Hydroxyazocane (LogP 2.16) vs. 4-Oxoazocane Ketone (LogP 1.81)

The predicted partition coefficient (LogP) of the target compound is 2.16 , which is 0.35 log units higher than the reported LogP of 1.81 for the ketone analog tert-butyl 4-oxoazocane-1-carboxylate [1]. This modest but measurable increase in lipophilicity may confer enhanced membrane permeability while still maintaining adequate aqueous solubility for biological assays.

Lipophilicity (LogP)
Reported
LogP 2.16 (target) vs LogP 1.81 (ketone) — Δ +0.35
Influences membrane permeability and chromatographic retention
Cross-study comparable; predicted values
Lipophilicity LogP Membrane permeability ADME profiling

Regiochemical Differentiation: 4-Hydroxyazocane vs. 3-Hydroxyazocane Isomer — Storage and Stability Constraints

The 4-hydroxy regioisomer (target compound) requires cold storage at 2–8°C , whereas the 3-hydroxy isomer, tert-butyl 3-hydroxyazocane-1-carboxylate (CAS 194492-04-1), is stable at ambient temperature . This difference directly impacts shipping conditions, long-term storage infrastructure, and procurement planning.

Storage Conditions
Data to verify
4-OH: 2–8°C3-OH isomer: room temp.
≥ ca. 18°C difference
Requires cold-chain logistics; not interchangeable
Vendor specifications; verify with supplier
Regioisomer purity Storage stability Procurement specification Quality control

Synthetic Versatility of the Secondary Alcohol: Oxidation Handle Unavailable in Simple N-Boc-azocane

The 4-hydroxy substituent can be chemoselectively oxidized to the corresponding ketone (tert-butyl 4-oxoazocane-1-carboxylate) [1] or further transformed via esterification, sulfonylation, halogenation, or Mitsunobu chemistry. In contrast, the unsubstituted parent compound, tert-butyl azocane-1-carboxylate, lacks any hydroxyl handle and therefore cannot enter these synthetic pathways without preliminary C–H activation.

Synthetic Handle
Class-level
4-OH enables oxidation, esterification, halogenation; unsubstituted azocane lacks reactive handle
Reduces step count; orthogonal reactivity
Class-level inference from secondary alcohol chemistry
Oxidation Functional group interconversion Intermediate Synthetic strategy

Predicted Acidity Constant Differentiation: pKa of 4-Hydroxyazocane Alcohol (15.06) vs. Typical N-Boc Amines

The predicted pKa of the secondary alcohol proton in the target compound is 15.06 ± 0.20 . This value situates the compound's hydroxyl acidity intermediate between typical aliphatic alcohols (pKa ~16–18) and more acidic phenols (pKa ~10). The N-Boc nitrogen, by contrast, is non-basic and remains neutral across a broad pH range. This pKa can inform extraction protocols, chromatographic purification strategies, and pH-dependent solubility modeling [1].

Acidity (pKa)
Class-level
pKa 15.06 ± 0.20 (predicted) vs aliphatic alcohols ~16–18
Moderately enhanced acidity vs typical aliphatic alcohols
Predicted value; class-level baseline
pKa prediction Ionization state Formulation Extraction

Where Tert-butyl 4-hydroxyazocane-1-carboxylate Delivers Differentiated Value in Research and Industrial Settings


Medicinal Chemistry Fragment Libraries Requiring Specific Hydrogen-Bond Donor Geometry

Fragment-based drug discovery campaigns that require a saturated, medium-ring scaffold presenting a single hydrogen bond donor with defined spatial orientation benefit directly from the 4-hydroxy substitution pattern. The target compound's LogP of 2.16 and its single HBD/three HBA profile [1] make it suitable for inclusion in fragment libraries targeting proteins with deep, conformationally sensitive binding pockets such as Pin1 isomerase or HBV capsid assembly interfaces, as highlighted by azocane-based inhibitor programs [2][3].

Multi-Step Organic Synthesis Requiring a Transformable Hydroxyl Handle on a Conformationally Flexible Scaffold

In synthetic routes where the azocane ring serves as a core motif, the 4-hydroxyl group enables direct conversion to ketones, esters, carbamates, or halogenated derivatives without the need for C–H activation. This synthetic versatility is documented in the broader context of hydroxylated N-Boc cyclic amines [1]. Researchers pursuing late-stage functionalization of medium-ring amines should select this compound over unsubstituted N-Boc-azocane or the ketone analog when orthogonal reactivity at the 4-position is required.

Conformational Analysis and Physicochemical Profiling of Medium-Ring Heterocycles

The eight-membered azocane ring populates multiple low-energy conformations [1], and the presence of a 4-hydroxyl substituent introduces additional conformational bias through intramolecular hydrogen bonding and steric effects. Comparative computational or NMR-based conformational studies that pair this compound with its 3-hydroxy regioisomer or 4-oxo ketone analog can yield insights into ring puckering preferences. The differentiated LogP (2.16 vs. 1.81 for the ketone) [2] provides an orthogonal physicochemical axis for such studies.

Enantioselective Hydroxylation Methodology Development Using Engineered P450BM3 Variants

The Oxford group achieved enantioselective hydroxylation of N-Boc-azocane using engineered P450BM3 variants (up to 99% e.e.) [1]. The resulting product is structurally identical to the racemic target compound's scaffold. Laboratories optimizing biocatalytic C–H activation protocols for medium-ring amines can use the racemic tert-butyl 4-hydroxyazocane-1-carboxylate as a chiral chromatography reference standard to validate enantiomeric excess determination methods for their own enzyme evolution campaigns.

Application
Selection Property
Validation Focus
Fragment library design requiring defined HBD geometry
Single HBD with 8-membered ring scaffold
H-bond donor topology in target binding pocket
Multi-step synthesis requiring transformable hydroxyl handle
4-OH group enables direct oxidation, esterification, etc.
Functional group interconversion without C–H activation
Conformational analysis of medium-ring heterocycles
8-membered azocane with 4-OH substituent
Ring-puckering preferences and LogP differentiation
Biocatalytic hydroxylation methodology development
Racemic azocane scaffold matching P450 product
Chiral chromatography ee determination
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